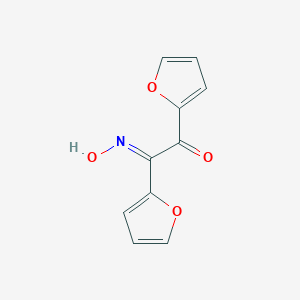
(2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Furilmonoxime is an organic compound characterized by the presence of a furan ring and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Furilmonoxime can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of (2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Furilmonoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
Alpha-Furilmonoxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Alpha-Furilmonoxime can be compared with other similar compounds, such as:
Furfural oxime: Similar structure but lacks the furan ring.
Furfurylamine: Contains an amine group instead of an oxime.
Furan-2-carboxaldehyde oxime: Another oxime derivative of furan.
Uniqueness
Alpha-Furilmonoxime is unique due to the presence of both the furan ring and the oxime group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
4339-69-9 |
|---|---|
Formule moléculaire |
C10H7NO4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
(2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C10H7NO4/c12-10(8-4-2-6-15-8)9(11-13)7-3-1-5-14-7/h1-6,13H/b11-9+ |
Clé InChI |
RSLKNHHWFJLREX-LUAWRHEFSA-N |
SMILES |
C1=COC(=C1)C(=NO)C(=O)C2=CC=CO2 |
SMILES isomérique |
C1=COC(=C1)/C(=N\O)/C(=O)C2=CC=CO2 |
SMILES canonique |
C1=COC(=C1)C(=NO)C(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















